

Core Principles: Scientific and Decoupled Molding

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The foundation of the RJG CoPilot system lies in the principles of scientific and decoupled molding. This methodology moves away from traditional, machine-centric process control to a data-driven approach that focuses on the conditions within the mold cavity itself. The primary goal is to ensure that parts are manufactured with high consistency and quality, regardless of variations in machine performance or ambient conditions.

Decoupled Molding separates the injection molding process into distinct stages, each controlled independently:

- Fill: The initial injection of molten polymer into the mold cavity. This stage is typically controlled by injection speed to ensure a consistent flow front and minimize stress on the material.
- Pack: Once the cavity is nearly full, the process switches from velocity control to pressure control. This packing phase compensates for material shrinkage as it cools.
- Hold: A sustained pressure is applied to prevent backflow of the material and to ensure the part solidifies under consistent pressure.
- Cool: The part is allowed to cool and solidify completely before being ejected from the mold.

This separation of stages allows for more precise control over the entire molding cycle, leading to improved part quality and repeatability. The RJG CoPilot system provides the tools to monitor and control each of these stages with high precision.[1]



The Role of Cavity Pressure Sensing

At the heart of the CoPilot system is the use of in-mold cavity pressure sensors.[2][3] These sensors provide real-time data on the pressure exerted by the molten polymer inside the mold cavity during the injection molding process. This data is a direct indicator of the conditions under which the part is being formed and is crucial for several reasons:

- Process Monitoring and Control: Cavity pressure profiles serve as a "fingerprint" for each molding cycle.[4] By monitoring these profiles, the CoPilot system can detect deviations from the established ideal process in real-time.[2]
- Quality Assurance: Deviations in the cavity pressure curve can be correlated with part
 defects such as short shots, flash, sink marks, and warpage.[1] The CoPilot system can be
 configured to automatically reject parts that fall outside of the established process window.
- Process Optimization: By analyzing cavity pressure data, engineers can fine-tune process parameters to achieve optimal part quality and cycle times.
- Process Validation: For medical device and pharmaceutical applications, cavity pressure
 data provides the objective evidence required for process validation (IQ, OQ, PQ),
 demonstrating that the process is in a state of control and consistently produces parts that
 meet specifications.[3][5][6]

Data Presentation: The Impact of CoPilot Implementation

The implementation of the RJG CoPilot system can lead to significant improvements in key manufacturing metrics. While comprehensive, multi-parameter case studies with detailed "before and after" data are often proprietary, the following table summarizes the typical quantitative improvements observed. This data is a composite from various industry sources and serves to illustrate the potential impact of the technology.



Process Parameter	Before CoPilot Implementation (Typical)	After CoPilot Implementation (Typical)	Percentage Improvement
Scrap Rate	5-15%	<1-2%	80-90% reduction
Cycle Time	Variable, often padded to ensure quality	Optimized and consistent	5-15% reduction
Part Weight Variation	± 0.5-1.0%	± 0.1-0.2%	60-80% reduction
Dimensional Stability (CpK)	< 1.33	> 1.67	> 25% improvement
Validation Time (IQ/OQ/PQ)	Weeks to months	Days to weeks	Significant reduction

Note: The data presented in this table is illustrative and can vary depending on the complexity of the part, the material being molded, and the initial state of the process.

Experimental Protocols: Process Validation with CoPilot

A critical aspect of implementing the CoPilot system in a regulated environment is the validation of the manufacturing process. This is typically achieved through a combination of Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).[5][6] The CoPilot system plays a central role in gathering the data necessary for a robust validation package.

A key methodology used in this process is Design of Experiments (DOE). DOE is a statistical approach to process optimization that allows for the systematic variation of multiple process parameters to determine their effect on part quality.[7][8][9]

Installation Qualification (IQ)

The IQ phase ensures that the CoPilot system and all associated hardware are installed correctly and function as specified.



Methodology:

- Hardware Verification:
 - Verify that all CoPilot hardware components (e.g., application processor, machine interface modules, sensors) are installed according to the manufacturer's specifications.
 - Confirm that all cabling is correct and secure.
- Software Installation and Verification:
 - Verify that the CoPilot software is installed correctly on the designated computer.
 - Confirm that the software version is the one specified in the validation plan.
- Sensor Calibration:
 - Verify that all cavity pressure sensors and other relevant sensors have been calibrated and that the calibration is documented.
- System Communication:
 - Verify that the CoPilot system is communicating correctly with the injection molding machine and, if applicable, with The Hub™ for data storage and analysis.

Operational Qualification (OQ)

The OQ phase challenges the operating limits of the process to establish a robust process window. This is where the DOE methodology is heavily utilized.

Methodology:

- Identify Critical Process Parameters (CPPs):
 - Based on material properties, part design, and prior knowledge, identify the key process parameters that are likely to have the most significant impact on part quality. These often include:
 - Melt Temperature



- Mold Temperature
- Injection Speed
- Pack Pressure
- Hold Time
- Cooling Time
- Define Parameter Ranges:
 - For each CPP, define a range of operation (a "low" and a "high" setting) that will be explored during the DOE. These ranges should be wide enough to challenge the process but should not be expected to produce out-of-spec parts.
- Design the Experiment:
 - Use a statistical software package to create a DOE matrix. A fractional factorial or full factorial design is often used. This will define a series of experimental runs with different combinations of the CPPs at their high and low settings.
- Execute the Experimental Runs:
 - For each run in the DOE matrix, set the injection molding machine to the specified parameters.
 - Use the CoPilot system to monitor and record the cavity pressure profile and other key process data for each run.
 - Collect a statistically significant number of parts from each run for quality inspection.
- Analyze the Results:
 - Measure the critical quality attributes (CQAs) of the parts from each run (e.g., dimensions, weight, visual defects).



- Use statistical analysis to determine the main effects and interactions of the CPPs on the
 CQAs. This will reveal which parameters have the most significant impact on part quality.
- · Establish the Process Window:
 - Based on the DOE results, define the optimal setpoints and acceptable ranges for each
 CPP. This constitutes the validated process window.

Performance Qualification (PQ)

The PQ phase demonstrates that the process, operating within the established process window, consistently produces parts that meet all quality requirements over a sustained period.

Methodology:

- Set the Process to the Optimal Setpoints:
 - Set the injection molding machine to the nominal (center) setpoints of the process window established during the OQ.
- Conduct Production Runs:
 - Perform a series of production runs (typically three) to demonstrate process repeatability.
- Monitor with CoPilot:
 - Use the CoPilot system to continuously monitor the process and ensure that all CPPs remain within the validated process window. The CoPilot's alarm and containment features should be active to automatically segregate any parts produced outside of the established limits.
- Part Inspection and Testing:
 - Collect and inspect a statistically significant number of parts from each production run to verify that all CQAs are consistently met.
- Documentation:

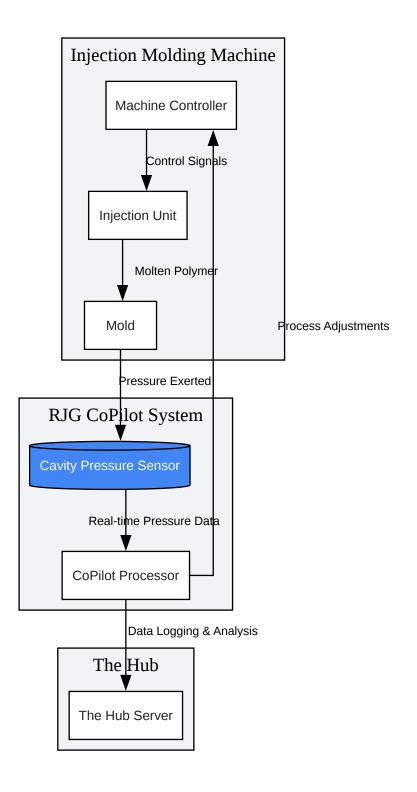


• Compile all data from the IQ, OQ, and PQ phases into a comprehensive validation report. This report will serve as the objective evidence that the process is in a state of control.

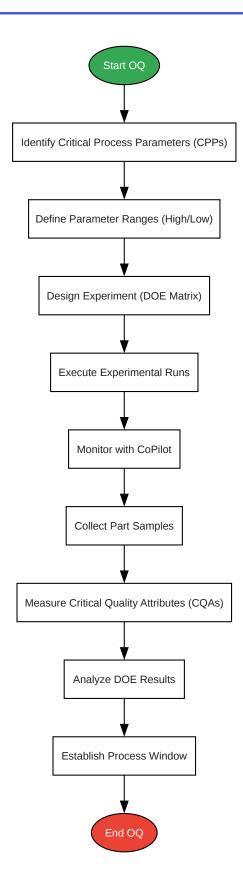
Mandatory Visualizations Signaling Pathway: Cavity Pressure-Based Process Control

The following diagram illustrates the fundamental signaling pathway of the RJG CoPilot system, where real-time cavity pressure data is used to control the injection molding process.

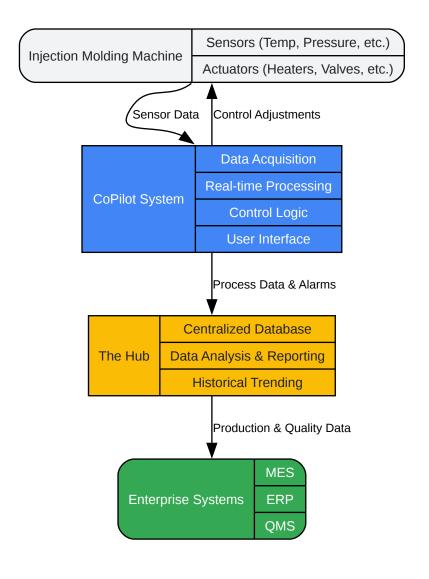












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